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Compound of Interest

Compound Name:
N-(3-Chlorophenyl)-N-

hydroxybenzamide

CAS No.: 67055-91-8

Cat. No.: B15443993

Get Quote

Executive Summary & Chemical Identity
N-(3-Chlorophenyl)-N-hydroxybenzamide (C₁₃H₁₀ClNO₂) belongs to the class of N-

substituted hydroxamic acids. Unlike primary hydroxamic acids, the presence of the N-aryl

group prevents the formation of the classic planar amidic hydrogen bond network, forcing the

molecule to adopt specific torsion angles to minimize steric clash between the N-phenyl ring

and the carbonyl oxygen.

Core Moiety: Hydroxamate group [–C(=O)N(OH)–]

Key Substituent: 3-Chloro (meta-chloro) on the N-phenyl ring.

Primary Interaction: Strong O–H···O=C hydrogen bonding (driving crystallization).

Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount.

The presence of the 3-chloro substituent increases lipophilicity compared to the parent N-
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phenylbenzohydroxamic acid (BPHA), altering solvent selection.

Synthesis Route (Schotten-Baumann Modification)
The most reliable synthesis couples N-(3-chlorophenyl)hydroxylamine with benzoyl chloride at

low temperature to prevent O-acylation (which yields the "O-benzoyl" impurity).

Reagents:

N-(3-Chlorophenyl)hydroxylamine (freshly prepared via Zn/NH₄Cl reduction of 1-chloro-3-

nitrobenzene).

Benzoyl Chloride (1.0 eq).

Sodium Bicarbonate (saturated aq. solution) or Pyridine.[1]

Procedure:

Dissolve hydroxylamine derivative in diethyl ether/dioxane (1:1).

Add base (NaHCO₃) to buffer pH ~8.

Add benzoyl chloride dropwise at 0°C under vigorous stirring.

Critical Step: Maintain temperature <5°C to favor N-acylation over O-acylation.

Acidify with dilute HCl to precipitate the crude hydroxamic acid.

Crystallization Strategy
The 3-chloro substituent disrupts the symmetry of the phenyl ring, often requiring slower

nucleation rates to prevent disorder.
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Method Solvent System Conditions Outcome

Slow Evaporation
Ethanol / Water

(80:20)
Room Temp, dust-free

Prisms

(Thermodynamic

form)

Vapor Diffusion
Ethyl Acetate (inner) /

Hexane (outer)
4°C, sealed chamber

Needles/Plates

(Kinetic form)

Recrystallization
Benzene / Petroleum

Ether

Hot filtration -> Slow

cool

High purity bulk

powder

Expert Insight: If the 3-Cl group shows rotational disorder in the crystal structure, re-crystallize

using a heavier solvent (e.g., chlorobenzene) to "lock" the halogen position via halogen-solvent

interactions during nucleation.

Structural Analysis Workflow
The following diagram outlines the logical flow from raw data to a refined structural model.
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Figure 1: Crystallographic workflow for N-arylhydroxamic acids. Note the specific step for

locating the hydroxyl proton, which is critical for defining the H-bond network.
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Structural Metrics & Refinement Logic
Molecular Conformation
In the crystal lattice, N-(3-Chlorophenyl)-N-hydroxybenzamide is expected to adopt a

specific conformation to balance conjugation and steric strain.

Hydroxamate Geometry: The O=C–N–OH core is typically planar.

Torsion Angle (

): The angle between the amide plane and the N-phenyl ring is the critical variable.

Expected

: 40°–65°.

Reasoning: The ortho hydrogens of the phenyl ring clash with the carbonyl oxygen, forcing

a twist. This twist disrupts

-conjugation, affecting the bond lengths (C–N bond will be longer than in planar amides).

Cis/Trans Isomerism:

Z-conformation (Cis): The C=O and O–H groups are on the same side (syn). This is

common in solution but less common in the solid state for N-substituted analogs unless

stabilized by specific packing.

E-conformation (Trans): The C=O and O–H groups are anti. This is the dominant form in

the solid state for BPHA derivatives, allowing the formation of centrosymmetric dimers.

Hydrogen Bonding Network
The structural integrity is maintained by intermolecular Hydrogen Bonds (HB).

Primary Donor: Hydroxyl group (–OH).

Primary Acceptor: Carbonyl Oxygen (C=O).

Pattern:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15443993/docs?utm_src=pdf-body#crystal-structure-analysis-of-n-3-chlorophenyl-n-hydroxybenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15443993?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


dimers or

infinite chains.

Prediction for 3-Cl derivative: Expect centrosymmetric dimers where two molecules face

each other, linked by two O–H···O=C bonds.

The 3-Chloro Substituent Effect
The meta-chloro group introduces asymmetry.

Halogen Bonding: Check for Cl···O or Cl···

interactions. A Cl···O distance < 3.2 Å indicates a halogen bond, which can alter the packing
from simple layers to a herringbone motif.

Disorder: The 3-Cl position may be disordered (occupying position 3 or 5) if the molecule sits

on a special symmetry position that does not respect the meta-substitution.

Visualizing the Interaction Pathways
Understanding the supramolecular assembly is crucial for predicting solubility and binding

affinity.
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Figure 2: Supramolecular interaction map. The primary O-H...O=C bond drives dimerization,

while Cl-interactions and Pi-stacking organize the dimers into 3D layers.

Data Presentation Standards
When publishing or reporting this structure, summarize the core metrics in a standard

crystallographic table.

Table 1: Expected Crystallographic Parameters (Template)

Parameter Metric Significance

Crystal System Monoclinic or Triclinic
Common for asymmetric

organics

Space Group or
Centrosymmetric packing

favored

Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic) Indicates packing density

Bond Length (C=O) 1.22 – 1.24 Å Typical double bond character

Bond Length (C–N) 1.34 – 1.36 Å
Partial double bond (amide

resonance)

Bond Length (N–O) 1.38 – 1.40 Å Single bond

H-Bond (O[1][2][3][4]···O) 2.55 – 2.65 Å Indicates strong H-bonding

Pharmaceutical & Analytical Implications
The crystal structure directly informs the compound's utility:

Solubility: The formation of strong centrosymmetric dimers (via the O-H...O=C motif)

significantly reduces solubility in non-polar solvents. To dissolve this for analytical use (e.g.,

extraction), a polar aprotic solvent (DMF, DMSO) or a pH adjustment (to deprotonate the -

OH) is required.

Chelation Potential: The crystal structure reveals the "pre-organized" conformation. If the

O=C and N-OH are trans in the solid state, energy is required to rotate them to cis for metal
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chelation (e.g., binding Fe³⁺ or Zn²⁺). This rotation barrier affects the kinetics of metal

extraction.

Stability: The 3-chloro group deactivates the phenyl ring, making the hydroxamate less prone

to oxidation compared to the unsubstituted parent BPHA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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